molecular formula C5H9Br2N3 B13598583 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide CAS No. 2792202-00-5

5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide

Cat. No.: B13598583
CAS No.: 2792202-00-5
M. Wt: 270.95 g/mol
InChI Key: BNVKDKLXWVAJPF-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromoethyl group and a methyl group attached to the triazole ring, along with a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The triazole ring can undergo oxidation reactions to form N-oxides.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

    Oxidation: N-oxides of the triazole ring.

    Reduction: Ethyl derivatives of the triazole compound.

Scientific Research Applications

5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic amino acid residues.

    Medicine: Investigated for its potential as an anticancer agent and in the development of antimicrobial drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group is highly reactive and can alkylate nucleophilic residues such as cysteine, lysine, and histidine in proteins. This alkylation can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethyl methyl ether
  • 2-Bromoethyl triphenylphosphonium bromide
  • Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate

Uniqueness

5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. The presence of the bromoethyl group makes it a versatile intermediate for further chemical modifications, and the hydrobromide salt form enhances its solubility and stability in aqueous solutions.

Properties

CAS No.

2792202-00-5

Molecular Formula

C5H9Br2N3

Molecular Weight

270.95 g/mol

IUPAC Name

5-(2-bromoethyl)-1-methyltriazole;hydrobromide

InChI

InChI=1S/C5H8BrN3.BrH/c1-9-5(2-3-6)4-7-8-9;/h4H,2-3H2,1H3;1H

InChI Key

BNVKDKLXWVAJPF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)CCBr.Br

Origin of Product

United States

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